tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate is a chemical compound with significant relevance in organic chemistry, particularly in the synthesis of nitrogen-containing heterocycles. It is characterized by a complex structure that includes a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. This compound is often utilized in various scientific applications due to its unique properties.
tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate belongs to the class of carboxylic acid esters and is classified as an amine due to the presence of nitrogen atoms in its structure. It is also categorized under nitrogen heterocycles, which are compounds containing nitrogen atoms within a ring structure.
The synthesis of tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate can be approached through various methods, typically involving multi-step organic reactions. One common method includes the use of tosyl chloride to introduce the tosyl group into the diazepane framework.
The molecular structure of tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.30 g/mol |
| InChI Key | GDTFCUXOVITPHU-VIFPVBQESA-N |
| SMILES | CC1CN(CCCN1)C(=O)OC(C)(C)C |
tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate can participate in several chemical reactions:
These reactions often require specific conditions regarding temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The mechanism of action for tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate primarily involves:
The efficiency of these mechanisms can depend on factors such as solvent polarity, steric hindrance, and electronic effects from substituents on the diazepane ring.
The physical properties of tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate include:
| Property | Value |
|---|---|
| Boiling Point | Approximately 288 °C |
| Density | Estimated at 0.98 g/cm³ |
| Appearance | Typically a colorless liquid |
Chemical properties include:
tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate finds applications in various scientific fields:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4